1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one
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Overview
Description
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one is a chemical compound with the molecular formula C12H10F3N3O5 It is known for its unique structure, which includes a piperidinone ring substituted with a 2,6-dinitro-4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the hazardous reagents and conditions. The production process must adhere to strict safety and environmental regulations due to the potential toxicity and reactivity of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted piperidinone derivatives with various functional groups.
Scientific Research Applications
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
- Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
- 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole
Uniqueness
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one is unique due to its specific substitution pattern and the presence of both nitro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O5/c13-12(14,15)7-5-9(17(20)21)11(10(6-7)18(22)23)16-3-1-8(19)2-4-16/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGDIBGTICXDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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